molecular formula C12H19N3 B2838085 N-(Cyclohex-3-en-1-ylmethyl)-1-ethyl-1H-pyrazol-4-amine CAS No. 1153045-91-0

N-(Cyclohex-3-en-1-ylmethyl)-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B2838085
CAS No.: 1153045-91-0
M. Wt: 205.305
InChI Key: MWXPQARPQFKTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohex-3-en-1-ylmethyl)-1-ethyl-1H-pyrazol-4-amine is a pyrazole-derived secondary amine featuring a cyclohex-3-enylmethyl substituent attached to the pyrazole ring’s 4-amino group. While direct synthesis or application data for this compound are absent in the provided evidence, analogs suggest its relevance in medicinal chemistry, particularly in targeting hydrophobic protein pockets .

Properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-1-ethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11/h3-4,9-11,13H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXPQARPQFKTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NCC2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohex-3-en-1-ylmethyl)-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 1-ethyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-3-en-1-ylmethyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-(Cyclohex-3-en-1-ylmethyl)-1-ethyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyclohex-3-en-1-ylmethyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their differentiating features include:

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
  • Substituents : Cyclopropylamine (small, strained ring) and pyridin-3-yl.
  • Synthesis : Copper-catalyzed coupling (17.9% yield).
  • Properties : Melting point 104–107°C; higher polarity due to pyridine.
  • Implications : Smaller substituents may reduce steric hindrance but limit hydrophobic interactions compared to the cyclohexenyl group in the target compound .
N-(3-Chlorobenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine ()
  • Substituents : 3-Chlorobenzyl (electron-withdrawing Cl) and piperidinylethyl.
  • Properties : Increased lipophilicity from the aromatic chloro group; piperidine enhances solubility in basic conditions.
  • Implications : Halogenation improves binding via halogen bonds, a feature absent in the target compound .
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine ()
  • Substituents : Pyrazole-pyrazole linkage.
  • Implications : Reduced hydrophobicity compared to the cyclohexenyl group, limiting membrane permeability .
N-(Sec-butyl)-1-ethyl-1H-pyrazol-4-amine ()
  • Substituents : Branched sec-butyl group.
  • Properties : Moderate lipophilicity; conformational flexibility.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
N-(Cyclohex-3-en-1-ylmethyl)-1-ethyl-1H-pyrazol-4-amine Cyclohexenylmethyl, ethyl Not reported Not reported Unsaturated ring, hydrophobic
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyridin-3-yl ~215 (HRMS) 104–107 Polar pyridine, low yield (17.9%)
N-(3-Chlorobenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine 3-Chlorobenzyl, piperidinylethyl Not reported Not reported Halogenated, enhanced solubility
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine Pyrazole-pyrazole Not reported Not reported High polarity, π-π stacking potential
N-(Sec-butyl)-1-ethyl-1H-pyrazol-4-amine Sec-butyl Not reported Not reported Flexible, moderate lipophilicity

Biological Activity

N-(Cyclohex-3-en-1-ylmethyl)-1-ethyl-1H-pyrazol-4-amine, with the CAS number 1153045-91-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C12H19N3C_{12}H_{19}N_{3} with a molecular weight of approximately 205.30 g/mol. The compound features a pyrazole ring, which is a common scaffold in pharmacologically active compounds, and a cyclohexene moiety that may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may start with the formation of the pyrazole ring followed by the introduction of the cyclohexene side chain. Specific methods can vary, but they often involve standard techniques such as nucleophilic substitutions and cyclization reactions.

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of pyrazole derivatives, including those related to this compound. A significant study reported that various pyrazole derivatives exhibited moderate to potent antiproliferative activity against human cancer cell lines such as SGC-7901, A549, and HT-1080 . The structure of these compounds plays a crucial role in their efficacy; modifications to the pyrazole scaffold can enhance or diminish biological activity.

The mechanism by which this compound exerts its biological effects may involve inhibition of tubulin polymerization, similar to other known pyrazole derivatives like combretastatin A4 (CA4). This inhibition disrupts microtubule dynamics, which is essential for cell division and proliferation .

Case Studies

A notable case study investigated the effects of related pyrazole compounds on various cancer cell lines. Compounds similar to N-(Cyclohex-3-en-1-ylmethyl)-1-ethyl-1H-pyrazol-4-amines demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth . These findings suggest that modifications in the chemical structure can lead to enhanced anticancer properties.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that substituents on the pyrazole ring significantly affect biological activity. For instance:

CompoundSubstituentIC50 (µM)Activity
7kTrimethoxyphenyl0.5Potent antiproliferative
7wEthyl group1.8GlyT1 inhibitor

These results highlight that specific modifications can lead to improved potency against targeted pathways .

Q & A

Basic Synthesis & Characterization

Q: What are the standard synthetic routes and characterization techniques for N-(Cyclohex-3-en-1-ylmethyl)-1-ethyl-1H-pyrazol-4-amine? A: The compound can be synthesized via Buchwald-Hartwig amination or Ullmann-type coupling, where a halogenated pyrazole intermediate reacts with a cyclohexenylmethylamine derivative. Key reagents include copper(I) catalysts (e.g., CuBr) and cesium carbonate in aprotic solvents like DMSO at 35–80°C for 24–48 hours . Characterization involves 1^1H/13^13C NMR to confirm regioselectivity and HRMS (ESI) for molecular weight validation. Purity is assessed via reverse-phase HPLC, and melting points are determined using differential scanning calorimetry .

Advanced Synthesis: Reaction Optimization

Q: How can researchers optimize reaction yields for N-substituted pyrazole derivatives like this compound? A: Yield optimization requires careful control of steric and electronic factors. For example:

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Adjust solvent polarity (e.g., DMF for polar intermediates, THF for sterically hindered systems) .
  • Screen palladium/copper catalyst systems to enhance cross-coupling efficiency. Data from analogous compounds suggest Pd(OAc)2_2/Xantphos increases yields by 15–20% compared to Cu-based catalysts .

Biological Activity Evaluation

Q: What methodologies are used to evaluate the biological activity of this compound? A: Target-based assays include:

  • Enzyme inhibition: IC50_{50} determination via fluorescence polarization (FP) assays for kinases or proteases .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values compared to reference drugs like doxorubicin .
  • Anti-inflammatory activity: COX-2 inhibition measured by ELISA, with selectivity ratios calculated against COX-1 .

Data Contradiction Analysis

Q: How to resolve discrepancies in biological activity data across structurally similar pyrazole derivatives? A: Contradictions often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., -F) on the pyrazole ring may enhance kinase inhibition but reduce solubility, skewing IC50_{50} values .
  • Use QSAR models to correlate substituent Hammett constants (σ\sigma) with activity trends. Conflicting data may require re-evaluation of assay conditions (e.g., buffer pH, ATP concentrations) .

Interaction Studies with Biological Targets

Q: What advanced techniques are used to study target binding mechanisms? A:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (konk_{on}/koffk_{off}) for protein-ligand interactions .
  • Molecular Dynamics (MD) Simulations: Predict binding stability in silico (e.g., 100 ns simulations in GROMACS) .
  • X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., PDB deposition) to identify key hydrogen bonds or hydrophobic pockets .

Regioselectivity Challenges in Pyrazole Functionalization

Q: How to address regioselectivity issues during N-alkylation or C-H functionalization? A:

  • Directing groups: Install -NO2_2 or -OMe at the pyrazole C4 position to steer electrophilic substitution to C5 .
  • Steric control: Bulky bases (e.g., KOtBu) favor N-alkylation over C-H activation in cyclohexenylmethylamine coupling .
  • DFT calculations: Predict regioselectivity using Gaussian09 at the B3LYP/6-31G* level to compare transition state energies .

Enantiomer Separation & Chiral Analysis

Q: What chromatographic methods separate enantiomers of chiral pyrazole derivatives? A:

  • Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase .
  • SFC (Supercritical Fluid Chromatography): Higher efficiency for baseline separation; CO2_2/methanol gradients reduce solvent use .
  • Circular Dichroism (CD): Confirm absolute configuration post-separation by comparing experimental CD spectra to computed ECD data .

Computational Modeling for SAR Studies

Q: How to design structure-activity relationship (SAR) studies using computational tools? A:

  • Molecular docking (AutoDock Vina): Screen against target proteins (e.g., EGFR, PDB: 1M17) to rank binding affinities .
  • Pharmacophore modeling (MOE): Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using active/inactive compound datasets .
  • ADMET Prediction (SwissADME): Prioritize derivatives with optimal LogP (2–4) and low CYP450 inhibition risk .

Mechanistic Studies for Reaction Pathways

Q: How to elucidate reaction mechanisms for pyrazole alkylation or cyclization? A:

  • Isotope labeling: Use 15^{15}N-labeled amines to track N-alkylation pathways via 15^15N NMR .
  • In situ IR spectroscopy: Monitor intermediates (e.g., imine formation) during multi-step syntheses .
  • Kinetic isotope effects (KIE): Compare kHk_H/kDk_D to identify rate-determining steps (e.g., C-H cleavage vs. reductive elimination) .

Stability & Degradation Under Storage

Q: What protocols ensure compound stability during long-term storage? A:

  • Lyophilization: Store as a lyophilized solid under argon at -20°C to prevent hydrolysis .
  • Accelerated stability testing: Expose to 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .
  • Light sensitivity: Use amber vials to protect against UV-induced cycloreversion of the cyclohexene moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.